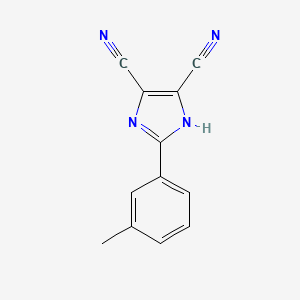

4,5-Dicyano-2-(m-tolyl)imidazole

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4/c1-8-3-2-4-9(5-8)12-15-10(6-13)11(7-14)16-12/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQBYNHKZGZUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(N2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dicyano-2-(m-tolyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with 2,3-diaminomaleonitrile in the presence of a catalyst such as nitric acid. This reaction is often conducted under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dicyano-2-(m-tolyl)imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the cyano groups into amine groups.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Amino-substituted imidazoles.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Example Synthesis Procedure:

- Combine m-toluidine and malononitrile in a suitable solvent.

- Add a base such as sodium ethoxide to facilitate the reaction.

- Heat the mixture to promote cyclization.

- Isolate the product through crystallization or extraction.

Biological Applications

Research has indicated that derivatives of 4,5-dicyano-2-(m-tolyl)imidazole exhibit promising biological activities:

- Anticancer Activity : Compounds related to this structure have been tested for cytotoxic effects against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that certain derivatives possess significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents, making them candidates for further development in treating infections .

Material Science Applications

This compound has also garnered attention in materials science due to its unique properties:

- Host Materials for Organic Light Emitting Diodes (OLEDs) : Research indicates that dicyano-imidazole-based compounds can be utilized as host materials in OLEDs, where they contribute to improved charge transport and stability .

- Coordination Chemistry : The compound can form coordination complexes with transition metals, which may have applications in catalysis and sensor technology .

Case Studies

- Synthesis and Characterization of New Derivatives :

- Development of OLED Materials :

Mechanism of Action

The mechanism by which 4,5-Dicyano-2-(m-tolyl)imidazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano groups and the imidazole ring play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Cyano Groups: The presence of cyano groups at positions 4 and 5 in this compound lowers electron density in the imidazole ring, reducing susceptibility to electrophilic attacks compared to unsubstituted imidazoles. This stabilization is critical in high-temperature applications or reactive environments .

- m-Tolyl vs. Amino Groups: The m-tolyl group enhances lipophilicity, making the compound more soluble in organic solvents compared to the hydrophilic 4,5-Dicyano-2-aminoimidazole. The amino group in the latter facilitates hydrogen bonding, which may improve crystallinity or interactions in biological systems .

- Thiol vs. Cyano Functionality: 4,5-Diphenyl-2-imidazolethiol exhibits distinct redox behavior due to the thiol group, enabling metal coordination (e.g., with transition metals) for catalytic applications. In contrast, cyano groups favor charge delocalization, relevant in electrochemical contexts like battery electrolytes .

Ozone Reactivity Trends

While direct data on this compound’s ozone reactivity is absent, studies on imidazole derivatives suggest that electron-withdrawing substituents (e.g., cyano) reduce reaction rates with ozone. For example:

- Imidazole reacts with ozone at pH 7 with a second-order rate constant $ k_{\text{app}} = 56 \, \text{M}^{-1} \text{s}^{-1} $, forming products like formamide and formate .

- Pyrazole, a structurally similar azole with lower electron density, reacts slower ($ k_{\text{app}} = 56 \, \text{M}^{-1} \text{s}^{-1} $) but generates higher yields of hydroxyl radicals (35% per consumed pyrazole) .

- The cyano groups in this compound likely further diminish ozone reactivity, favoring alternative degradation pathways (e.g., hydrolysis or •OH-mediated oxidation) in environmental or industrial processes .

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-Dicyano-2-(m-tolyl)imidazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of substituted imidazoles typically involves cyclocondensation reactions. For example, refluxing precursors in polar aprotic solvents like DMSO or DMF under inert conditions (e.g., nitrogen atmosphere) can enhance reaction efficiency . Optimization includes adjusting stoichiometry, temperature (e.g., 18-hour reflux at 100–120°C), and purification via recrystallization (water-ethanol mixtures yield ~65% purity) . Catalysts like nano-SiO₂ (used in benzimidazole synthesis) may improve regioselectivity and reduce side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : NMR (¹H/¹³C) identifies substituent patterns (e.g., m-tolyl aromatic protons), while IR confirms functional groups (C≡N stretches ~2200 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry. SHELX programs (e.g., SHELXL) refine data, addressing challenges like twinning or disorder . For example, dihedral angles between imidazole and aryl groups (e.g., 61.73° in benzimidazole derivatives) validate structural rigidity .

Advanced Research Questions

Q. How does the electronic environment of the m-tolyl substituent influence the reactivity and coordination chemistry of this compound in transition metal complexes?

- Methodological Answer : The m-tolyl group’s electron-donating methyl moiety enhances electron density at the imidazole ring, affecting ligand-metal charge transfer. Comparative studies with electron-withdrawing substituents (e.g., trifluoromethyl in LiTDI) reveal differences in coordination strength via UV-vis and cyclic voltammetry. For lithium salts, solvation dynamics are influenced by substituent polarity, as shown in ionic conductivity studies .

Q. What mechanistic insights explain the role of this compound in facilitating nucleophilic substitutions, and how do solvent effects modulate this activity?

- Methodological Answer : The electron-withdrawing cyano groups activate the imidazole ring for nucleophilic attack. Solvent polarity (e.g., DMF vs. acetonitrile) stabilizes transition states, as evidenced by kinetic studies. For example, in DMF, the dielectric constant (~37) enhances ion-pair dissociation, accelerating reactions .

Q. In electrochemical applications, how does this compound compare to structurally related lithium imidazole salts (e.g., LiTDI) in terms of ionic conductivity and solvation dynamics?

- Methodological Answer : Ionic conductivity is measured via impedance spectroscopy in carbonate-based electrolytes. LiTDI (lithium trifluoromethyl derivative) exhibits higher conductivity due to weaker ion pairing, attributed to the -CF₃ group’s steric and electronic effects. Computational MD simulations can model solvation shells, comparing Li⁺ interactions with m-tolyl vs. trifluoromethyl substituents .

Q. How can computational methods (e.g., DFT calculations or molecular docking) predict the bioactivity or material properties of this compound derivatives?

- Methodological Answer :

- DFT : Calculates HOMO-LUMO gaps to predict redox activity (e.g., for battery applications) .

- Docking : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. For example, imidazole derivatives with planar aromatic systems show π-π stacking in enzyme active sites, as seen in benzimidazole-thiazole hybrids .

Q. What strategies resolve contradictory crystallographic data observed in polymorphic forms of this compound?

- Methodological Answer : Polymorph characterization requires temperature-dependent SC-XRD and PXRD. SHELXL’s TWIN/BASF commands handle twinning, while Hirshfeld surface analysis distinguishes packing motifs. Conflicting data (e.g., unit cell discrepancies) are resolved via high-resolution datasets (R < 0.05) and validation tools like PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.